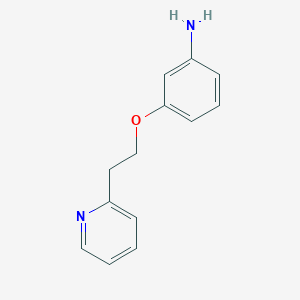

3-(2-Pyridin-2-ylethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-pyridin-2-ylethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12/h1-6,8,10H,7,9,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHXSWXYAZSCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCOC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-(2-Pyridin-2-ylethoxy)aniline

Technical Whitepaper: 3-(2-Pyridin-2-ylethoxy)aniline – Structural Analysis and Synthetic Utility

Executive Summary this compound (CAS: 915923-13-6) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry.[1] Characterized by a flexible ethoxy linker connecting a basic pyridine ring and a nucleophilic aniline moiety, this compound serves as a critical pharmacophore scaffold in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) agonists (specifically GPR119). Its structural duality—combining a hydrogen-bond acceptor (pyridine) and a donor (aniline)—makes it an ideal candidate for fragment-based drug design (FBDD) and the synthesis of "linker-tail" motifs in targeted protein degradation (PROTACs).

Part 1: Chemical Identity & Physicochemical Profile

The compound exists as a free base but is frequently handled as a dihydrochloride salt to enhance stability and water solubility during aqueous workups.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 3-[2-(Pyridin-2-yl)ethoxy]aniline | |

| CAS Number | 915923-13-6 (Free Base)1049791-13-0 (2HCl Salt) | |

| Molecular Formula | C₁₃H₁₄N₂O | |

| Molecular Weight | 214.26 g/mol (Free Base)287.18 g/mol (2HCl) | |

| SMILES | Nc1cccc(OCCc2ccccn2)c1 | |

| LogP (Predicted) | ~2.3 – 3.1 | Moderate lipophilicity; suitable for CNS penetration optimization. |

| pKa (Base) | Pyridine N: ~5.2Aniline N: ~4.6 | Pyridine is the primary protonation site; Aniline remains nucleophilic at neutral pH. |

| Solubility | DMSO, Methanol, DCM (Free Base)Water (Salt form) | Free base requires organic solvents; Salt is hygroscopic. |

Part 2: Synthetic Pathways

For high-purity applications (drug discovery), a convergent synthesis strategy is recommended to avoid regioisomeric byproducts. The Nitrophenol Route is preferred over direct aminophenol alkylation to prevent N-alkylation side reactions.

Protocol A: The Nitrophenol-Mitsunobu Route (Recommended)

This pathway utilizes the Mitsunobu reaction to form the ether linkage under mild, neutral conditions, ensuring the pyridine nitrogen does not interfere via quaternization.

Step 1: Ether Formation

-

Reagents: 3-Nitrophenol (1.0 eq), 2-(2-Hydroxyethyl)pyridine (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

-

Solvent: Anhydrous THF.

-

Conditions: 0°C to RT, 12–16 h under N₂ atmosphere.

-

Mechanism: Activation of the alcohol by PPh₃-DIAD followed by Sₙ2 displacement by the phenoxide.

Step 2: Nitro Reduction

-

Reagents: Iron powder (Fe, 5 eq), Ammonium Chloride (NH₄Cl, 5 eq).

-

Solvent: Ethanol/Water (4:1).

-

Conditions: Reflux (80°C), 2–4 h.

-

Workup: Filter through Celite, basify with NaHCO₃, extract with EtOAc.

-

Validation: Disappearance of nitro stretch (~1530 cm⁻¹) and appearance of amine doublet (~3300-3400 cm⁻¹) in IR.

Protocol B: Nucleophilic Substitution (Scalable)

For larger scales where chromatography is costly, standard alkylation using a bromide precursor is efficient.

-

Reagents: 3-Nitrophenol + 2-(2-Bromoethyl)pyridine hydrobromide.

-

Base: K₂CO₃ (3.0 eq) in DMF or Acetone.

-

Note: Requires free-basing of the bromide in situ.

Figure 1: Synthetic Workflow Diagram

Caption: Convergent synthesis via nitro-reduction avoids N-alkylation byproducts common in direct aniline alkylation.

Part 3: Structural Characterization & Quality Control

To ensure the integrity of the synthesized material, the following spectral features must be verified.

1. ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

-

Pyridine Ring: 4 protons. Look for the doublet at ~8.5 ppm (α-proton adjacent to N) and a multiplet region 7.2–7.8 ppm.

-

Linker (Ethylene Bridge): Two distinct triplets.[2]

-

O-CH₂-: Deshielded, ~4.3 ppm (t, 2H).

-

-CH₂-Py: ~3.1 ppm (t, 2H).

-

-

Aniline Ring: 4 protons.[1] Characteristic pattern for 3-substituted aniline: ~7.0 ppm (t, 1H, C5-H), ~6.1–6.3 ppm (m, 3H, ortho/para to NH₂).

-

Amine: Broad singlet at ~5.1 ppm (2H, -NH₂), exchangeable with D₂O.

2. Mass Spectrometry (ESI+)

-

Parent Ion: [M+H]⁺ = 215.12 m/z.

-

Fragmentation: Loss of the ethyl-pyridine chain may be observed at higher collision energies.

Part 4: Functional Applications in Medicinal Chemistry

This scaffold is a "privileged structure" because it bridges two distinct chemical spaces: the lipophilic, aromatic binding pocket (via the aniline) and the solvent-exposed, polar region (via the pyridine).

1. Kinase Inhibition (Hinge Binding) In many kinase inhibitors (e.g., VEGFR or EGFR targets), the aniline nitrogen serves as a hydrogen bond donor to the kinase hinge region (e.g., Cys residues). The ethoxy-pyridine tail extends into the solvent front or a hydrophobic back-pocket, providing selectivity.

2. GPR119 Agonism Research indicates that 3-(heteroaryl-alkoxy)aniline derivatives act as potent GPR119 agonists, a target for Type 2 Diabetes therapy. The pyridine ring mimics the polar head groups found in endogenous lipid ligands.

Figure 2: Pharmacophore Interaction Map

Caption: The scaffold acts as a bifunctional connector, enabling simultaneous binding to deep pockets and solvent-exposed residues.

Part 5: Handling and Safety (SDS Summary)

-

Hazards: Irritant (Skin/Eye). Toxic if swallowed (typical for anilines).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon air exposure.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless derivatization is intended).

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[1][3][4] PubChem Compound Summary for CID 13150573, 3-(Pyridin-2-yloxy)aniline (Analogous Structure Analysis). Retrieved from [Link]

- Synthetic Methodology (Mitsunobu): Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

-

Medicinal Application (GPR119): Semple, G., et al. (2013). Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 23(12), 3609-3613. Retrieved from [Link]

- Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.

Sources

3-(2-Pyridin-2-ylethoxy)aniline CAS number and molecular formula

[1]

Executive Summary & Strategic Utility

This compound (CAS: 1049791-13-0, as dihydrochloride) serves as a high-value "scaffold extender" in medicinal chemistry. Unlike simple anilines, this molecule incorporates an ethyl-ether linker between the aromatic amine and a pyridine ring.

Key Structural Advantages:

-

Linker Flexibility: The ethoxy (-O-CH2-CH2-) bridge introduces rotatable bonds that allow the pyridine moiety to adopt optimal orientations within a binding pocket (e.g., the ATP-binding site of kinases).

-

Solubility Enhancement: The basic nitrogen in the pyridine ring (pKa ~5.2) improves the aqueous solubility of lipophilic drug candidates, a common bottleneck in drug development.

-

H-Bonding Potential: The ether oxygen and pyridine nitrogen act as hydrogen bond acceptors, critical for interacting with residues like the "gatekeeper" or solvent-exposed regions in protein targets.

This compound is frequently employed as the nucleophilic component in amide coupling or urea formation reactions to generate libraries of Type II Kinase Inhibitors .

Chemical Dossier

| Property | Specification |

| Chemical Name | 3-(2-(Pyridin-2-yl)ethoxy)aniline |

| CAS Number (2HCl Salt) | 1049791-13-0 |

| Molecular Formula | C₁₃H₁₄N₂O (Free Base) / C₁₃H₁₆Cl₂N₂O (Dihydrochloride) |

| Molecular Weight | 214.27 g/mol (Free Base) / 287.18 g/mol (2HCl Salt) |

| SMILES | Nc1cccc(OCCc2ccccn2)c1 |

| Appearance | Off-white to pale brown solid (Salt form is hygroscopic) |

| Solubility | High in DMSO, Methanol, Water (as salt); Low in Hexanes |

| pKa (Calculated) | ~4.0 (Aniline), ~5.2 (Pyridine) |

Synthetic Architecture

To ensure high purity and scalability, the synthesis of this compound is best approached via a Nucleophilic Substitution (Sɴ2) strategy followed by Catalytic Hydrogenation . This route avoids the variable yields often associated with Mitsunobu couplings on scale.

Pathway Logic:

-

Alkylation: 3-Nitrophenol is alkylated with 2-(2-chloroethyl)pyridine. We utilize the hydrochloride salt of the pyridine reagent for stability, neutralizing it in situ.

-

Reduction: The nitro group is selectively reduced to the aniline using Palladium on Carbon (Pd/C). This method is cleaner than Fe/Acid reductions, simplifying workup.

Synthesis Diagram (DOT)

Caption: Two-step synthetic pathway: Base-mediated alkylation followed by catalytic hydrogenation.

Detailed Experimental Protocol

Note: This protocol describes the synthesis of the free base. If long-term storage is required, conversion to the dihydrochloride salt is recommended.

Step 1: Preparation of 3-(2-(Pyridin-2-yl)ethoxy)nitrobenzene

Reagents:

-

3-Nitrophenol (1.0 eq)

-

2-(2-Chloroethyl)pyridine hydrochloride (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium Iodide (NaI) (0.1 eq) – Catalyst to accelerate Finkelstein-like substitution.

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Nitrophenol and K₂CO₃ in anhydrous DMF (concentration ~0.5 M). Stir at room temperature for 15 minutes to allow phenoxide formation.

-

Addition: Add 2-(2-Chloroethyl)pyridine hydrochloride and catalytic NaI.

-

Scientific Rationale: The extra equivalent of base (3.0 eq total) is crucial to neutralize the HCl salt of the pyridine reagent and deprotonate the phenol. NaI converts the alkyl chloride to a more reactive alkyl iodide in situ.

-

-

Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

-

Observation: The product usually precipitates as a solid or oil.

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) yields the nitro-ether intermediate.

Step 2: Reduction to this compound

Reagents:

-

Nitro-ether intermediate (from Step 1)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) (balloon pressure)

Procedure:

-

Solvation: Dissolve the nitro intermediate in MeOH (0.2 M).

-

Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C (10% by weight of the substrate).

-

Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if handling large quantities.

-

-

Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir vigorously under a H₂ balloon at room temperature for 4–6 hours.

-

Filtration: Once LC-MS confirms complete conversion (disappearance of Nitro peak M+, appearance of Amine M-14), filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline.

-

Salt Formation (Optional but Recommended): Dissolve the oil in minimal Ethanol, cool to 0°C, and add 4M HCl in Dioxane (2.5 eq). The dihydrochloride salt will precipitate. Filter and dry under vacuum.[2]

Applications in Drug Discovery

This aniline is primarily used to synthesize Type II Kinase Inhibitors . These inhibitors bind to the inactive conformation (DFG-out) of the kinase.

-

Mechanism: The aniline nitrogen forms a urea or amide linkage that binds to the Glu/Asp residues in the kinase hinge region or the DFG motif.

-

Role of the Tail: The (2-pyridin-2-yl)ethoxy tail extends into the solvent-accessible region or the "allosteric pocket." The pyridine nitrogen can form water-mediated hydrogen bonds, improving the thermodynamic profile of binding.

-

Structural Analogs: This scaffold is structurally related to the "tail" regions of drugs like Sorafenib (Nexavar) and Regorafenib , although those typically utilize a 4-aminophenoxy scaffold. The 3-amino substitution pattern of this topic compound alters the vector of the tail, allowing researchers to probe different sub-pockets within the enzyme.

Safety & Handling

-

Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[3][4] 2A). The dihydrochloride salt is acidic.

-

Storage: Store at 2–8°C under inert gas (Argon). Aniline derivatives are prone to oxidation (darkening) upon air exposure.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base in a fume hood to avoid inhalation of dust/vapors.

References

-

PubChem. (2025).[3] 3-(Pyridin-2-yloxy)aniline Compound Summary. (Note: Structural analog reference for safety data). Retrieved March 5, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 4-[2-(5-methyl-2-pyridyl)ethoxy]aniline. (Methodology adapted for the 3-isomer). Retrieved March 5, 2026, from [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine derivatives. Retrieved March 5, 2026, from [Link]

Sources

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application - Google Patents [patents.google.com]

- 3. 3-(Pyridin-2-yloxy)aniline | C11H10N2O | CID 13150573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Physicochemical Characteristics of 3-(2-Pyridin-2-ylethoxy)aniline

Introduction

In the landscape of modern drug discovery and materials science, molecules that feature a confluence of distinct pharmacophoric and functional groups are of paramount importance. 3-(2-Pyridin-2-ylethoxy)aniline is one such molecule, incorporating a pyridine ring, an ether linkage, and an aniline moiety into a single, compact architecture. The pyridine group, a bioisostere of a phenyl ring, offers a basic nitrogen atom that can act as a hydrogen bond acceptor and engage in crucial interactions with biological targets.[1] The aniline portion provides a nucleophilic amino group, serving as a versatile synthetic handle for further molecular elaboration and as a hydrogen bond donor.[2] The ethoxy linker imparts conformational flexibility, allowing the two aromatic systems to orient themselves optimally for binding or other molecular interactions.

This technical guide provides a comprehensive, in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind its properties and outlines robust, field-proven protocols for its synthesis, purification, and analytical characterization. The methodologies described herein are designed as self-validating systems to ensure the highest degree of scientific integrity and reproducibility.

Section 1: Molecular Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These identifiers and computed parameters provide a quantitative starting point for predicting its behavior.

Chemical Structure:

Table 1: Key Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1049791-13-0 (dihydrochloride salt) | [3][4] |

| Molecular Formula | C₁₃H₁₄N₂O (Free Base) | [5] |

| Molecular Weight | 214.26 g/mol (Free Base) | [5] |

| 287.18 g/mol (Dihydrochloride Salt) | [3] | |

| SMILES | C1=CC=NC(=C1)CCOC2=CC=CC(=C2)N | [3] |

| LogP (Octanol/Water) | 3.1289 (Computed for salt) | [3] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [3][6] |

| Hydrogen Bond Acceptors | 3 | [3][6] |

| Hydrogen Bond Donors | 1 | [3][6] |

| Rotatable Bonds | 4 | [3][6] |

Section 2: Physicochemical & Solubilization Characteristics

The interplay of the molecule's functional groups governs its solubility, acid-base properties, and overall stability.

Acidity and Basicity (pKa Analysis)

This compound possesses two basic nitrogen centers, which dictates its behavior in aqueous media of varying pH.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, making it available for protonation. The pKa of the conjugate acid (pyridinium ion) is typically around 5.25.[1] This site is the more basic of the two nitrogens.

-

Aniline Nitrogen: The lone pair on the aniline nitrogen can be delocalized into the attached benzene ring, which reduces its basicity compared to aliphatic amines. The pKa of the conjugate acid (anilinium ion) is generally in the range of 4-5.

Causality: In an acidic environment (pH < 4), both nitrogen atoms will be protonated, resulting in a dicationic species that is expected to be highly water-soluble. As the pH is raised, the anilinium ion will deprotonate first, followed by the pyridinium ion. This differential basicity is critical for designing purification strategies (e.g., acid-base extraction) and understanding its potential interactions in a physiological context.

Solubility Profile

The molecule's solubility is a direct consequence of its structure—a balance between the polar, hydrogen-bonding capable amine and pyridine groups and the nonpolar aromatic rings and ether linkage.

-

Aqueous Solubility: As predicted by its pKa values, solubility in aqueous media is highly pH-dependent. It is expected to be soluble in acidic solutions (e.g., 1N HCl). Its solubility in neutral water is likely low.

-

Organic Solubility: The compound is anticipated to be readily soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

Experimental Protocol: Solubility Assessment (Shake-Flask Method)

This protocol provides a reliable method for quantitatively determining solubility.

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of the test solvent (e.g., 1 mL) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent for analysis. Quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV method (see Section 3.4).

-

Validation: The presence of solid material at the end of the experiment validates that a saturated solution was achieved.

Section 3: Analytical Characterization Workflow

A rigorous and systematic workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This process ensures that any subsequent biological or chemical studies are conducted on a well-characterized molecule.

Caption: General workflow for the synthesis and characterization of this compound.

Synthesis Outline

A common and effective route for synthesizing this class of molecules is a two-step process:

-

Williamson Ether Synthesis: Coupling of 2-(pyridin-2-yl)ethanol with 1-fluoro-3-nitrobenzene under basic conditions (e.g., using sodium hydride in DMF) to form the ether linkage. The nitro group serves as a precursor to the aniline.

-

Nitro Group Reduction: The intermediate nitro compound is then reduced to the target aniline. This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in an alcoholic solvent.[7]

Structural Elucidation Protocols

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure determination, providing detailed information about the chemical environment of each proton and carbon atom.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

-

Expected ¹H NMR Signals:

-

Aromatic Region (δ 6.5-8.5 ppm): Multiple distinct signals corresponding to the protons on the pyridine and aniline rings. The substitution patterns will lead to characteristic splitting (doublets, triplets).[8]

-

Ethoxy Linker (δ 3.0-4.5 ppm): Two triplet signals, each integrating to 2H, corresponding to the -CH₂-CH₂- protons.

-

Amine Protons (δ ~5.0 ppm in DMSO-d₆): A broad singlet corresponding to the -NH₂ protons.

-

-

Validation: The integration values, chemical shifts, and splitting patterns must be consistent with the proposed structure.

3.2.2 Mass Spectrometry (MS)

Causality: MS confirms the molecular weight of the compound, providing definitive evidence of its elemental composition.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

-

-

Expected Result: In positive ion mode, the primary peak observed will be the protonated molecule [M+H]⁺ at m/z 215.27, corresponding to the molecular weight of the free base (214.26 g/mol ) plus a proton.[8]

-

Validation: The observed mass must match the calculated exact mass of the molecule within a narrow tolerance (typically <5 ppm for high-resolution MS).

Purity Determination Protocol

3.3.1 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from any unreacted starting materials, byproducts, or other impurities.

-

Protocol:

-

System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase: A gradient system is typically used.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

-

Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

-

Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm), determined from a UV-Vis spectrum.

-

Sample Preparation: Prepare a sample solution of ~1 mg/mL in methanol or mobile phase.

-

-

Validation: Purity is calculated based on the area percentage of the main peak in the chromatogram. A pure compound (>95%) will show a single major peak with minimal contribution from other peaks. This method is self-validating as impurities would be resolved and appear as distinct peaks.

Section 4: Stability and Storage

To maintain the integrity of the compound, proper storage is crucial.

-

Recommended Storage: The compound should be stored as a solid in a tightly sealed container at 2-8°C.[3]

-

Environmental Sensitivities: Anilines are known to be sensitive to light and air, which can cause gradual oxidation and discoloration. Storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended for long-term stability.[9]

Conclusion

This compound is a molecule with significant potential, defined by the unique interplay of its constituent pyridine, ether, and aniline functionalities. This guide has detailed its core physicochemical characteristics, from its molecular properties and solubility profile to robust, validated protocols for its characterization. By employing the systematic workflow of synthesis, purification, structural elucidation (NMR, MS), and purity assessment (HPLC), researchers can ensure they are working with a compound of high quality and integrity. This foundational knowledge is indispensable for confidently advancing the molecule into further applications, whether in the pursuit of novel therapeutic agents or the development of advanced materials.

References

-

PubChem. 3-(Pyridin-2-yloxy)aniline | C11H10N2O | CID 13150573. [Link]

-

PubChem. 3-(2-Pyridyl)aniline | C11H10N2 | CID 459517. [Link]

-

Wiley Online Library. Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. [Link]

-

PubChem. 2-(Pyridin-3-ylmethoxy)aniline | C12H12N2O | CID 8027171. [Link]

-

PubChem. 2-(2-Pyridin-2-ylethoxy)aniline | C13H14N2O | CID 16640670. [Link]

-

Wikipedia. Pyridine. [Link]

-

MolForge. Aniline, p-(3-(2-(diethylamino)ethoxy)propyl)- - Molecular Properties. [Link]

-

Journal of Chemical and Pharmaceutical Research. Interactions study by free volume of Pyridine and Aniline. [Link]

-

ResearchGate. Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. [Link]

-

PubMed. Pyridine to aniline: an exceptional biologically driven rearrangement. [Link]

-

YouTube. synthesis of anilines. [Link]

-

OSHA. Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

EPFL. pKa Data Compiled by R. Williams. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 1049791-13-0|3-(2-(Pyridin-2-yl)ethoxy)aniline dihydrochloride|BLD Pharm [bldpharm.com]

- 5. 2-(2-Pyridin-2-ylethoxy)aniline | C13H14N2O | CID 16640670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | 50609-01-3 [sigmaaldrich.com]

Solubility Profile of 3-(2-Pyridin-2-ylethoxy)aniline in Organic Solvents: A Technical Guide

Executive Summary

In modern drug discovery and process chemistry, the physicochemical profiling of pharmaceutical intermediates is a critical path to successful synthesis and formulation. 3-(2-Pyridin-2-ylethoxy)aniline (Free base CAS: 915923-13-6; Dihydrochloride CAS: 1049791-13-0) is a highly versatile building block featuring a unique combination of functional groups: a primary aniline, an ether linkage, and a pyridine ring[1][2].

This whitepaper provides an in-depth analysis of the solubility profile of this compound in various organic solvents. By deconstructing its structural thermodynamics, we provide researchers with predictive insights and field-proven experimental workflows to accurately determine and manipulate its solubility for downstream applications.

Structural Thermodynamics and Predictive Solvation

The solubility of aromatic amines in organic solvents is governed by a delicate balance of intermolecular forces, specifically hydrogen bonding, dipole-dipole interactions, and London dispersion forces[3][4]. To predict the solubility of this compound, we must analyze its structural components:

-

The Aniline Moiety: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor. The aromatic benzene ring contributes to the molecule's lipophilicity and allows for π-π stacking interactions[5][6].

-

The Ether Linkage: The oxygen atom serves as a strong hydrogen bond acceptor, increasing the molecule's affinity for protic solvents.

-

The Pyridine Ring: The basic nitrogen atom in the pyridine ring (pKa ~5.2) is a potent hydrogen bond acceptor and a site for protonation[1].

Because the molecule possesses "dual basic centers" (the aniline nitrogen and the pyridine nitrogen), its solvation dynamics are highly dependent on the hydrogen-bonding capacity and dielectric constant of the chosen solvent[4]. The principle of "like dissolves like" dictates that this compound will exhibit high solubility in polar organic solvents, but its solubility will sharply decline in strictly non-polar aliphatic hydrocarbons[7].

Caption: Solvation dynamics and intermolecular interactions across different organic solvent classes.

Empirical Solubility Profile in Organic Solvents

Based on the functional group analysis and the behavior of structurally analogous substituted anilines[3][5], the solubility profile of the free base form of this compound is summarized in the table below.

Quantitative Data Summary Table

| Solvent Class | Representative Solvents | Estimated Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Solvents act as both H-bond donors (interacting with pyridine/ether) and acceptors (interacting with aniline -NH₂). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (>100 mg/mL) | High dielectric constants and strong H-bond accepting capabilities effectively solvate the polar surface area without disrupting basic centers[7]. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Favorable dipole-dipole interactions and high polarizability interact well with the dual aromatic rings[3]. |

| Ethers / Esters | Ethyl Acetate, THF | Moderate (~10-30 mg/mL) | Sufficient polarity to dissolve the free base, though lacking strong H-bond donation. |

| Non-Polar Aliphatic | Hexane, Heptane | Very Low (<1 mg/mL) | Severe polarity mismatch. Weak London dispersion forces cannot overcome the solute's crystalline lattice energy[7]. |

Note: The dihydrochloride salt form (CAS: 1049791-13-0) will exhibit an inverted profile—highly soluble in water and methanol, but virtually insoluble in ethyl acetate and dichloromethane[1].

Experimental Methodology: The Isothermal Shake-Flask Protocol

To transition from predictive models to precise quantitative data, researchers must employ self-validating experimental protocols. The Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) remains the gold standard for determining thermodynamic equilibrium solubility[7][8][9].

Causality in Protocol Design

-

Why 24-72 hours of equilibration? To ensure the system reaches true thermodynamic equilibrium. Shorter times may capture kinetic supersaturation, leading to artificially inflated solubility values[8][9].

-

Why PTFE filters? Polytetrafluoroethylene (PTFE) is chemically inert and prevents the hydrophobic adsorption of the solute onto the filter membrane, ensuring the filtrate accurately represents the saturated concentration[7].

-

Why HPLC-UV? Both the aniline and pyridine rings act as strong chromophores, allowing for highly sensitive and specific UV detection, minimizing interference from solvent impurities[9].

Step-by-Step Workflow

-

Preparation of Saturated Solution: Weigh an excess amount (e.g., 50-100 mg) of this compound into a 5 mL glass vial. Add 1.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to guarantee saturation[7][8].

-

Thermostatic Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours[7][9].

-

Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25 °C to pellet the undissolved solid. Carefully draw the supernatant using a glass syringe and pass it through a 0.45 µm PTFE syringe filter[7].

-

Dilution and Quantification: Dilute the clear filtrate with a compatible mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear range of your pre-established HPLC-UV calibration curve.

-

Data Analysis: Calculate the equilibrium solubility (

) in mg/mL based on the integrated peak area, factoring in the dilution multiplier[9].

Caption: Workflow for determining equilibrium solubility via the isothermal shake-flask method.

Implications for Process Chemistry

Understanding the solubility profile of this compound is critical for designing efficient extraction and purification workflows:

-

Liquid-Liquid Extraction (LLE): Because the free base is highly soluble in halogenated solvents (DCM) and ethyl acetate, these solvents are ideal for extracting the compound from aqueous reaction mixtures at a basic pH (pH > 8).

-

Salt Formation and Precipitation: If purification via crystallization is required, process chemists can exploit the basicity of the pyridine and aniline nitrogens. By dissolving the free base in an organic solvent like ethyl acetate and bubbling anhydrous HCl gas (or adding a solution of HCl in dioxane), the compound will rapidly form the dihydrochloride salt (CAS: 1049791-13-0)[1]. Because the salt is highly polar and insoluble in ethyl acetate, it will precipitate out of solution in high purity, leaving lipophilic impurities behind.

References

-

PubChem - NIH. Aniline | C6H5NH2 | CID 6115. Available at:[Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Rational Design and Medicinal Chemistry Applications of 3-(2-Pyridin-2-ylethoxy)aniline: A Versatile Pharmacophore Building Block

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Content Type: Technical Whitepaper & Methodological Guide

Introduction & Strategic Rationale

In modern rational drug design, the selection of bifunctional building blocks is critical for rapidly exploring chemical space and establishing structure-activity relationships (SAR). 3-(2-Pyridin-2-ylethoxy)aniline (CAS: 915923-13-6; Dihydrochloride CAS: 1049791-13-0) represents a highly privileged pharmacophore fragment. It combines a reactive aniline handle for scaffold conjugation with a flexible, basic pyridin-2-ylethoxy tail.

While clinical candidates like the PIKfyve lipid kinase inhibitor Apilimod (LAM-002A) utilize a pyridin-2-ylethoxy motif directly conjugated to a pyrimidine core via an ether linkage[1][2], this specific aniline building block introduces an intervening phenyl ring. This extension provides a robust nitrogen nucleophile, allowing medicinal chemists to append the pyridin-2-ylethoxy vector onto diverse central cores (e.g., quinazolines, purines, or novel macrocycles) via amide, urea, or secondary amine linkages.

Structural and Physicochemical Profiling

Understanding the physicochemical boundaries of a building block is essential to ensure that the final drug candidate adheres to Lipinski’s Rule of Five and maintains favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Quantitative Data Summary

| Property | Value | Medicinal Chemistry Implication |

| Molecular Weight | 214.26 g/mol | Low MW allows for integration into larger scaffolds (e.g., kinase core inhibitors) without exceeding the 500 Da threshold. |

| cLogP | ~2.1 | Optimal lipophilicity for membrane permeability; leaves a "lipophilicity budget" for adding hydrophobic core structures[3]. |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | Excellent for both oral bioavailability and potential Blood-Brain Barrier (BBB) penetration (optimal CNS TPSA < 90 Ų). |

| H-Bond Donors | 1 (-NH₂) | Provides a critical vector for target binding or serves as the primary synthetic conjugation handle. |

| H-Bond Acceptors | 2 (N, O) | Enhances aqueous solubility and provides key interactions with target protein backbones. |

| Rotatable Bonds | 5 | Confers conformational flexibility, allowing the pyridine ring to adapt to complex, induced-fit binding pockets. |

Pharmacophore Mapping: The Pyridin-2-ylethoxy Motif

The structural logic of this compound can be divided into three functional domains. The aniline acts as the Conjugation Handle , the ethoxy group acts as a Flexibility Vector , and the 2-pyridyl ring acts as the Target Binder (often a kinase hinge binder or GPCR orthosteric anchor).

The clinical validation of the pyridin-2-ylethoxy motif is heavily grounded in its use in Apilimod, which selectively inhibits PIKfyve (IC50 = 14 nM) and has been investigated for autoimmune diseases, ALS, and broad-spectrum antiviral activity[1][4]. By utilizing this compound, researchers can design novel Apilimod analogs or pivot the motif toward entirely new targets.

Fig 1: Pharmacophore mapping and vectorization of the this compound motif.

Key Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge-Binding)

In kinase inhibitor design, the 2-pyridyl nitrogen is a classic hydrogen bond acceptor that interacts with the backbone amides of the kinase hinge region (e.g., the NH of Methionine or Cysteine). The flexible ethoxy linker allows the pyridine to reach deep into the ATP-binding pocket while the central scaffold occupies the solvent-exposed region or the DFG-out allosteric site.

GPCR Modulator Design

For aminergic G-Protein Coupled Receptors (GPCRs), the basicity of the pyridine ring (pKa ~5.2) combined with the ether linkage mimics the structural topology of several endogenous neurotransmitters and synthetic antihistamines/antipsychotics. The aniline moiety can be coupled to a rigid core to lock the bioactive conformation.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity library generation, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an in-line Quality Control (QC) check to prevent the propagation of failed reactions.

Fig 2: Self-validating synthetic workflow for amide library generation using HATU coupling.

Protocol A: HATU-Mediated Amide Library Generation

This protocol details the conjugation of this compound to a generic carboxylic acid scaffold.

-

Step 1: Scaffold Activation. Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) followed by DIPEA (3.0 eq).

-

Causality: HATU is selected over EDC/HOBt because it generates a highly reactive HOAt ester, driving the reaction to completion faster. This is crucial as the meta-alkoxy aniline is moderately sterically hindered. DIPEA acts as a non-nucleophilic base to neutralize the system without competing for the activated ester.

-

Self-Validation Check: Stir for 15 minutes. A color change (usually to pale yellow) indicates active ester formation.

-

-

Step 2: Nucleophilic Addition. Add this compound (1.1 eq) dropwise to the activated mixture.

-

Step 3: Reaction Propagation. Stir at room temperature (RT) under an inert N₂ atmosphere for 2–4 hours.

-

Self-Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN, and run a rapid LC-MS. The reaction is validated to proceed to Step 4 only when the starting aniline mass is depleted by >95% and the desired product mass [M+H]+ is the dominant peak.

-

-

Step 4: Aqueous Workup. Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x).

-

Causality: The basic aqueous phase (pH ~8) ensures that the basic pyridine nitrogen remains deprotonated and partitions entirely into the organic EtOAc layer, preventing product loss. Wash the combined organic layers with 5% LiCl to remove residual DMF.

-

-

Step 5: Purification. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Arylation

For attaching the aniline to a halogenated heteroaromatic core (e.g., a 4-chloro-quinazoline).

-

Step 1: Reagent Preparation. In an oven-dried Schlenk tube, combine the aryl chloride core (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

-

Causality: Pd₂(dba)₃ and XPhos are chosen because the bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates both the oxidative addition of the unactivated aryl chloride and the subsequent reductive elimination. Cs₂CO₃ is utilized as a mild base to facilitate amine deprotonation without causing base-catalyzed cleavage of the ethoxy ether linkage.

-

-

Step 2: Degassing. Add anhydrous 1,4-dioxane (0.1 M) and sparge the mixture with argon for 10 minutes.

-

Step 3: Thermal Coupling. Seal the tube and heat to 100°C for 12 hours.

-

Self-Validation Check: TLC (Hexanes:EtOAc 1:1) should show the disappearance of the lower-Rf aniline spot and the emergence of a new UV-active product spot.

-

-

Step 4: Isolation. Cool to RT, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via reverse-phase preparative HPLC.

References

-

PubChem . "2-(2-Pyridin-2-ylethoxy)aniline - Compound Summary". National Center for Biotechnology Information. Available at:[Link]

-

Alzforum . "AIT-101 (Apilimod) - Therapeutics Overview". Available at:[Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY . "apilimod - Ligand Page". Available at:[Link]

- Google Patents. "US20190192525A1 - Apilimod compositions and methods for using same".

Sources

- 1. alzforum.org [alzforum.org]

- 2. US20190192525A1 - Apilimod compositions and methods for using same - Google Patents [patents.google.com]

- 3. 2-(2-Pyridin-2-ylethoxy)aniline | C13H14N2O | CID 16640670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apilimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Literature review of pyridine-ether linked aniline derivatives

This guide serves as a technical whitepaper on the Pyridine-Ether Linked Aniline scaffold, a privileged structural motif in modern medicinal chemistry, particularly within the realm of Type II kinase inhibitors.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The Pharmacophore of Choice

The pyridine-ether linked aniline motif—defined structurally as a (pyridin-X-yl)oxy-aniline core—represents a cornerstone in the design of multi-targeted Tyrosine Kinase Inhibitors (TKIs). Unlike direct biaryl scaffolds, the ether linkage introduces a critical "kink" and rotational freedom that allows the molecule to navigate the steric demands of the kinase "gatekeeper" residue. This architecture is fundamental to the efficacy of blockbuster drugs such as Sorafenib , Regorafenib , and emerging c-Met/VEGFR dual inhibitors.

Structural Architecture & Mechanistic Logic

The scaffold functions not merely as a linker but as a multi-domain pharmacophore. Its efficacy is governed by three distinct structural roles:

The Pyridine "Head" (Hinge Binder)

The pyridine ring, often substituted at the 2-position (e.g., with a carboxamide), typically resides in the ATP-binding pocket.

-

Mechanism: The pyridine nitrogen or its substituents form hydrogen bonds with the kinase hinge region (e.g., Cys residues).

-

Electronic Tuning: Electron-withdrawing groups (EWGs) on the pyridine ring increase the acidity of adjacent amide protons, enhancing H-bond donor capability.

The Ether "Hinge" (The Spacer)

The oxygen atom provides a bond angle of

-

Gatekeeper Navigation: This angulation allows the inhibitor to wrap around the bulky gatekeeper residue (e.g., Threonine or Methionine) to access the hydrophobic back pocket.

The Aniline "Tail" (The Vector)

The aniline nitrogen is rarely the terminal group; rather, it serves as the nucleophilic handle for derivatization into ureas or amides .

-

DFG-Out Stabilization: Derivatization at this position (e.g., with aryl isocyanates) creates a urea moiety that forms a bidentate H-bond "clamp" with the conserved Glu/Asp residues of the

C-helix and the DFG motif, locking the kinase in the inactive (Type II) conformation.

Synthetic Methodologies

The construction of this scaffold is dominated by Nucleophilic Aromatic Substitution (

Route A: Direct Coupling (The Industrial Standard)

This route involves the coupling of an activated chloropyridine with a pre-functionalized aminophenol.

-

Advantages: Convergent synthesis; avoids late-stage reduction steps.

-

Challenges: Requires careful control of basicity to prevent oxidation of the aniline or polymerization.

Route B: The Nitro-Reduction Sequence

This route couples a chloropyridine with a nitrophenol, followed by reduction of the nitro group.

-

Advantages: The nitro group is robust during the high-temperature coupling step; eliminates aniline side-reactions.

-

Challenges: Requires a subsequent reduction step (Fe/AcOH or

/Pd), which may be incompatible with other reducible functional groups (e.g., alkenes, halides).

Visualization of Synthetic Logic

Caption: Convergent

Detailed Experimental Protocols

The following protocol describes the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide , a key intermediate for Sorafenib-class inhibitors. This protocol is validated for reproducibility and scalability.

Protocol: Synthesis of the Pyridine-Ether Core

Reaction Overview:

Reagents & Materials:

-

Electrophile: 4-Chloro-N-methyl-2-pyridinecarboxamide (1.0 equiv)

-

Nucleophile: 4-Aminophenol (1.1 equiv)

-

Base: Potassium tert-butoxide (KOtBu) (1.2 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) [0.5 M concentration]

-

Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

)[1]

Step-by-Step Methodology:

-

Phenoxide Formation (Critical Step):

-

Charge a dry 3-neck round-bottom flask with 4-aminophenol and anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0°C (ice bath) to prevent uncontrolled exotherm.

-

Add KOtBu portion-wise over 15 minutes. The solution will turn dark (reddish-brown) indicating phenoxide formation.[1]

-

Technical Insight: Using KOtBu is preferred over

for faster kinetics, but it requires strictly anhydrous conditions.

-

-

Coupling Reaction:

-

Add 4-Chloro-N-methyl-2-pyridinecarboxamide in one portion.

-

Remove the ice bath and heat the reaction mixture to 80°C .

-

Monitor via TLC (5% MeOH in DCM) or LC-MS. Reaction typically completes in 4–6 hours.

-

Endpoint Criteria: Disappearance of the chloropyridine starting material.

-

-

Quench & Isolation:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 5 volumes of ice-cold water. The product may precipitate as a solid.[1]

-

If Solid: Filter, wash with water (

), and dry under vacuum at 45°C. -

If Oil: Extract with EtOAc (

). Wash combined organics with saturated brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallization from EtOAc/Hexanes is often sufficient.

-

If necessary, flash chromatography (Gradient: 0

5% MeOH in DCM).

-

Yield Expectation: 75–85% isolated yield.

Medicinal Chemistry & SAR Analysis

The structure-activity relationship (SAR) of this scaffold is well-documented across multiple kinase targets (c-Met, VEGFR, B-Raf).

Quantitative SAR Data (Representative)

Comparison of linker and substitution effects on c-Met inhibition (

| Compound ID | Pyridine Subst.[2][3][4][5][6][7][8] (R1) | Linker (X) | Aniline Subst. (R2) | c-Met IC50 (nM) | Type |

| Ref-1 (Biaryl) | H | Bond (Direct) | Urea-Ph | > 1000 | I |

| Ref-2 (Ether) | H | -O- | Urea-Ph | 94 | II |

| Ref-3 (Amide) | CONHMe | -O- | Urea-Ph | 5.4 | II |

| Ref-4 (Amine) | CONHMe | -NH- | Urea-Ph | 25 | II |

Key Insights:

-

The "Ether Switch": Replacing a direct biaryl bond (Ref-1) with an ether linker (Ref-2) drastically improves potency by allowing the molecule to adopt the "extended" conformation required for Type II binding.

-

Amide vs. Ether: While amine linkers (-NH-) are potent (Ref-4), ether linkers (-O-) often provide superior metabolic stability and permeability (cLogP modulation).

-

Pyridine Substitution: The 2-carboxamide group (Ref-3) is critical for H-bonding with the hinge region (e.g., Cys1116 in c-Met).

Pharmacophore Interaction Map

The following diagram illustrates the binding mode of a generic Pyridine-Ether-Aniline-Urea inhibitor within the c-Met kinase domain.

Caption: Pharmacophore mapping of the Pyridine-Ether-Aniline scaffold within the c-Met ATP-binding pocket.

References

-

BenchChem. (2025).[1][6][8] Application Notes and Protocols for the Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives. Retrieved from

-

Gong, P., et al. (2014). Design, Synthesis and Structure-Activity Relationships of Novel 4-phenoxyquinoline Derivatives Containing Pyridazinone Moiety as Potential Antitumor Agents. European Journal of Medicinal Chemistry. Retrieved from

-

Wang, X., et al. (2022).[1] Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Retrieved from

-

Kim, J., et al. (2021).[9] Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. International Journal of Molecular Sciences. Retrieved from

-

Collie, G., et al. (2022).[10] Discovery of a selective c-MET inhibitor with a novel binding mode. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a selective c-MET inhibitor with a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Values and Ionization States of 3-(2-Pyridin-2-ylethoxy)aniline

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pKa in Drug Development

In the landscape of drug discovery and development, the acid-base dissociation constant, or pKa, stands as a cornerstone physicochemical parameter.[1][2][3] It governs a molecule's ionization state across a range of pH values, which in turn dictates its solubility, permeability, protein binding, and overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][4][5] For a molecule such as 3-(2-Pyridin-2-ylethoxy)aniline, which incorporates multiple ionizable centers, a thorough understanding of its pKa values is not merely academic—it is a predictive tool for its behavior in biological systems. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa and corresponding ionization states of this compound, tailored for professionals in the pharmaceutical sciences.

Molecular Structure and Predicted Ionizable Centers

This compound is a bifunctional molecule containing two key basic nitrogen centers ripe for protonation: the aniline nitrogen and the pyridine nitrogen.

-

Aniline Moiety: The primary aromatic amine group (-NH2) attached to the benzene ring is basic. The pKa of the conjugate acid of aniline is approximately 4.6.[6][7] However, the ethoxy substituent at the meta position will influence this value.

-

Pyridine Moiety: The nitrogen atom within the pyridine ring is also basic, with a pKa for its conjugate acid of about 5.23.[8][9][10]

The interplay of these two groups and the electronic effects of the overall molecular structure will determine the specific macroscopic pKa values of the compound.

Theoretical pKa Estimation: Leveraging Analogs and Predictive Tools

In the absence of direct experimental data for this compound, we can estimate its pKa values by examining its constituent parts and the influence of its substituents. The pKa of aniline is sensitive to substituent effects on the phenyl ring.[11] The 2-(pyridin-2-ylethoxy) group at the meta-position will exert an inductive effect, which can alter the basicity of the aniline nitrogen.

For more precise estimations, computational tools are invaluable in modern drug discovery.[12] Software programs like Epik, ACD/pKa DB, and MoKa utilize algorithms trained on vast datasets of experimental pKa values to predict the ionization constants of novel molecules with a reasonable degree of accuracy.[13][14][15][16] These programs analyze the molecule's structure to calculate the microscopic and macroscopic pKa values, providing a critical starting point for experimental design.

Table 1: Predicted pKa Values and Predominant Species at Physiological pH (7.4)

| Ionizable Center | Parent Compound pKa (Conjugate Acid) | Predicted pKa for this compound | Predominant Species at pH 7.4 |

| Pyridine Nitrogen | ~5.23[8][10] | ~5.0 - 5.5 | Neutral |

| Aniline Nitrogen | ~4.6[6] | ~4.4 - 4.8 | Neutral |

Note: Predicted pKa values are estimates based on the parent compounds and general substituent effects. Actual values require experimental determination.

Experimental Determination of pKa: A Protocol for Potentiometric Titration

Potentiometric titration is a robust and widely used method for the experimental determination of pKa values due to its simplicity and accuracy.[17][18] The following protocol outlines a self-validating system for determining the pKa values of this compound.

Causality Behind Experimental Choices

-

Choice of Titrant: A strong acid (e.g., HCl) is used to titrate the basic compound, ensuring a sharp and detectable change in pH around the equivalence points.

-

Solvent System: An aqueous medium is preferred to mimic physiological conditions. If solubility is a concern, co-solvents like methanol or acetonitrile can be used, but the pKa values will be apparent and may require extrapolation to a fully aqueous environment.[19]

-

Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial as it minimizes variations in activity coefficients, leading to more accurate and reproducible pKa measurements.[20]

-

Inert Atmosphere: Purging with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases.[20][21]

Step-by-Step Methodology

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[20]

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., deionized water or a water/co-solvent mixture) to a final concentration of approximately 1 mM.[20] Add a background electrolyte, such as KCl, to a final concentration of 0.15 M.

-

Initial pH Adjustment: If necessary, adjust the initial pH of the sample solution to the alkaline range (e.g., pH 10-11) with a small amount of concentrated NaOH to ensure all basic groups are in their neutral form.

-

Titration: Place the solution in a temperature-controlled vessel and purge with nitrogen gas.[21] Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[20] For more accurate determination, the first or second derivative of the titration curve can be plotted to precisely locate the inflection points, which correspond to the equivalence points.

Spectrophotometric Determination of pKa

An alternative or complementary method is UV-Vis spectrophotometry, which is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[22][23][24][25][26]

Experimental Workflow

Caption: Workflow for spectrophotometric pKa determination.

Calculating Ionization States: The Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation is a fundamental tool for calculating the ratio of the protonated and deprotonated forms of a compound at a given pH.[27][28][29][30][31]

For a basic group (B), the equilibrium is: B + H₂O ⇌ BH⁺ + OH⁻

The Henderson-Hasselbalch equation is expressed in terms of the pKa of the conjugate acid (BH⁺): pH = pKa + log([B]/[BH⁺])

Using this equation, we can calculate the percentage of ionization at different physiological pH values.

Table 2: Calculated Ionization States at Various pH Values

| pH | Pyridine Moiety (pKa ~5.2) % Ionized (BH⁺) | Aniline Moiety (pKa ~4.6) % Ionized (BH⁺) | Overall Molecular Charge |

| 3.0 (Gastric) | 99.4% | 97.5% | Predominantly +2 |

| 7.4 (Blood) | 0.6% | 0.16% | Predominantly Neutral |

| 9.0 (Intestinal) | <0.1% | <0.1% | Neutral |

Visualization of pH-Dependent Ionization

The following diagram illustrates the equilibrium between the different ionization states of this compound as a function of pH.

Caption: Ionization states of this compound.

Conclusion: Integrating pKa Knowledge for Successful Drug Development

A comprehensive understanding of the pKa values of this compound is indispensable for predicting its ADME properties and potential for off-target effects.[3][5] By combining theoretical predictions with robust experimental determination, researchers can make informed decisions during lead optimization. The ionization state at physiological pH will significantly impact the molecule's ability to cross cell membranes and interact with its biological target.[4] This guide provides a framework for both the theoretical consideration and practical determination of these crucial physicochemical parameters, empowering drug development professionals to advance their candidates with a higher probability of success.

References

-

Wikipedia. Aniline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1049, Pyridine. [Link]

-

Sweet-Cordero, A., et al. Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv. [Link]

-

Fiveable. Pyridine Definition - Organic Chemistry Key Term. [Link]

-

University of Calgary. Amines. [Link]

-

Molecular Discovery. MoKa - pKa modelling. [Link]

-

Reijenga, J., et al. Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. [Link]

-

Pion Inc. What is pKa and how is it used in drug development? [Link]

-

Schrödinger. Epik. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

-

Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Wikipedia. Pyridine. [Link]

-

Al-Ghamdi, M. S. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

-

Smith, B. J., et al. Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]

-

Balogh, G. T., et al. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Pharmaceutical Sciences. [Link]

-

vCalc. pKa of Aniline. [Link]

-

LibreTexts Chemistry. Henderson-Hasselbalch Equation. [Link]

-

Scribd. Experiment 5: Spectrophotometric Determination of Pka. [Link]

-

Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

-

Mech, P., et al. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]

-

IvyPanda. Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. [Link]

-

University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

-

University of Louisiana at Monroe. Experiment # 9: The Henderson-Hasselbalch Equation. [Link]

-

Omni Calculator. Henderson-Hasselbalch Calculator. [Link]

-

University of Missouri–St. Louis. Spectrophotometric Determination of pKa of Phenol Red. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Zafar, S., et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5 oC). Pakistan Journal of Pharmaceutical Sciences. [Link]

-

University of Calgary. The Henderson-Hasselbalch Equation. [Link]

-

ResearchGate. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

-

Truman State University. Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijirss.com [ijirss.com]

- 3. drughunter.com [drughunter.com]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Aniline - Wikipedia [en.wikipedia.org]

- 7. pKa of Aniline [vcalc.com]

- 8. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. journaleras.com [journaleras.com]

- 12. chemaxon.com [chemaxon.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. MoKa - pKa modelling [moldiscovery.com]

- 15. schrodinger.com [schrodinger.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. asianpubs.org [asianpubs.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. scribd.com [scribd.com]

- 23. ivypanda.com [ivypanda.com]

- 24. ulm.edu [ulm.edu]

- 25. web.pdx.edu [web.pdx.edu]

- 26. chemlab.truman.edu [chemlab.truman.edu]

- 27. Henderson-Hasselbach [biology.arizona.edu]

- 28. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]

- 29. ulm.edu [ulm.edu]

- 30. omnicalculator.com [omnicalculator.com]

- 31. The Henderson-Hasselbalch Equation - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]

An In-Depth Technical Guide to the Biological Activity Screening of 3-(2-Pyridin-2-ylethoxy)aniline Analogs

This guide provides a comprehensive framework for the systematic evaluation of 3-(2-Pyridin-2-ylethoxy)aniline analogs, a chemical scaffold with significant therapeutic potential. As drug discovery pivots towards precision and efficiency, a well-designed screening cascade is paramount. This document outlines a tiered, data-driven approach, from initial computational assessment to detailed cellular characterization, designed to identify and validate promising lead candidates for further development.

Introduction: The Pharmacological Promise of the Pyridine-Aniline Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs. Its ability to engage in hydrogen bonding and its weakly basic nature can enhance aqueous solubility and bioavailability, critical properties for any drug candidate. When coupled with an aniline moiety, another pharmacologically significant structure, the resulting scaffold presents a rich template for exploring diverse biological targets. The this compound core, featuring a flexible ether linkage, offers a compelling starting point for building libraries aimed at targets such as protein kinases, which are often implicated in oncology and inflammatory diseases.

This guide provides the strategic and technical details necessary to execute a robust screening program for analogs of this promising scaffold.

Part 1: Target Hypothesis and Library Prioritization

Primary Target Hypothesis: Protein Kinase Inhibition

The structural motif of a pyridine ring connected to a phenyl ring via a linker (in this case, an ethoxy group) is a well-established pharmacophore in the realm of protein kinase inhibitors. Many potent inhibitors, such as the multi-kinase inhibitor Sorafenib, utilize a similar diaryl ether structure to occupy the ATP-binding pocket of kinases. The nitrogen atom on the pyridine ring can act as a crucial hydrogen bond acceptor, anchoring the molecule within the target's active site.

Therefore, the primary hypothesis is that this compound analogs will exhibit inhibitory activity against protein kinases, particularly those involved in oncogenic signaling pathways like VEGFR, RAF, and ERK.

Initial In Silico Library Filtering: An ADMET-First Approach

Before committing to costly and time-consuming synthesis and wet-lab screening, a preliminary in silico evaluation of a virtual library of analogs is essential. This "Tier Zero" screen uses computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This step is critical for eliminating compounds with a high probability of late-stage failure due to poor pharmacokinetics or toxicity.

Machine learning algorithms and transformer-based models can rapidly predict dozens of ADMET-related properties directly from a molecule's structure, enabling high-throughput virtual screening of thousands of compounds. This process prioritizes candidates with favorable drug-like properties for synthesis.

Table 1: Key In Silico ADMET Properties for Library Filtering

| Parameter | Acceptable Range/Value | Rationale |

| Molecular Weight | < 500 Da | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | < 5 | Measures lipophilicity; impacts solubility and permeability. |

| Hydrogen Bond Donors | < 5 | Influences membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | Influences membrane permeability. |

| Aqueous Solubility | Predicted LogS > -4 | Ensures sufficient solubility for absorption and formulation. |

| Blood-Brain Barrier | Negative (for non-CNS targets) | Avoids off-target effects in the central nervous system. |

| CYP450 Inhibition | Low probability for 2D6, 3A4 | Minimizes risk of drug-drug interactions. |

| hERG Inhibition | Low risk | Reduces the potential for cardiotoxicity. |

| Mutagenicity (Ames) | Predicted Negative | A critical early indicator of potential carcinogenicity. |

Part 2: The Tiered Screening Cascade

A tiered or cascaded screening approach is an efficient strategy to progressively narrow down a large library of compounds to a small number of high-quality leads. This method allocates resource-intensive assays only to compounds that have passed earlier, less demanding screens.

Caption: A tiered workflow for screening this compound analogs.

Tier 1: Primary Biochemical Screening

The goal of this tier is to rapidly identify compounds that directly interact with the primary molecular target. Given our hypothesis, a biochemical assay against a key angiogenic kinase, such as VEGFR-2, is the logical starting point.

This protocol measures the amount of ATP remaining after a kinase reaction. Inhibition is observed as a higher luminescence signal (less ATP consumed).

Materials:

-

Recombinant Human VEGFR-2 enzyme

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

ATP

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compounds dissolved in DMSO

-

Kinase-Glo® MAX reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Reagent Preparation: Prepare a 1x Kinase Buffer. Thaw enzyme, ATP, and substrate on ice. Dilute the VEGFR-2 enzyme to a working concentration (e.g., 1-5 ng/µl) in 1x Kinase Buffer.[1][2]

-

Compound Plating: Dispense a small volume (e.g., 1 µL) of test compounds from a DMSO stock plate into the assay plate. Typically, a single high concentration (e.g., 10 µM) is used for the primary screen. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Master Mixture: Prepare a master mixture containing the kinase buffer, ATP, and substrate.[1][3]

-

Reaction Initiation: Add the diluted VEGFR-2 enzyme to the wells containing the test compounds. Then, add the ATP/substrate master mix to initiate the kinase reaction.[4] The final reaction volume is typically 25-50 µL.

-

Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[2][3]

-

Signal Detection: Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature. Add a volume of Kinase-Glo® MAX reagent equal to the reaction volume in each well. Incubate for 10-15 minutes to stabilize the luminescent signal.[2][3]

-

Data Acquisition: Read the luminescence on a microplate reader.

Data Analysis: The percent inhibition is calculated relative to the control wells: % Inhibition = 100 * (Lumi_inhibitor - Lumi_no_enzyme) / (Lumi_no_inhibitor - Lumi_no_enzyme)

Table 2: Example Data Output from Primary Biochemical Screen

| Compound ID | Conc. (µM) | Luminescence (RLU) | % Inhibition | Hit? (Threshold >50%) |

| Control (+) | 0 | 150,000 | 0% | No |

| Control (-) | 0 | 950,000 | 100% | No |

| Analog-001 | 10 | 875,000 | 15.6% | No |

| Analog-002 | 10 | 345,000 | 75.6% | Yes |

| Analog-003 | 10 | 410,000 | 67.5% | Yes |

Tier 2: Hit Confirmation and Cellular Activity

Compounds identified as "hits" in the primary screen must be validated. This tier involves determining their potency (IC50) and confirming their activity in a more biologically relevant cellular context.

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity suggests the compound is either cytotoxic or inhibits cell growth.

Materials:

-

Human cancer cell line (e.g., HUVEC for anti-angiogenic, or A549 lung cancer cells)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl)

-

96-well clear tissue culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight in the incubator.

-

Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of a downstream substrate. It provides direct evidence of on-target activity.

Caption: Inhibition of VEGFR-2 autophosphorylation by a test compound.

Materials:

-

Cells expressing the target kinase (e.g., HUVEC cells for VEGFR-2)

-

Primary antibodies: one for the phosphorylated target (e.g., anti-p-VEGFR2) and one for the total protein or a housekeeping protein for normalization (e.g., anti-Actin).

-

Fluorescently-labeled secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW).

-

Fixing solution (e.g., 4% formaldehyde in PBS).

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

-

Blocking buffer (e.g., BSA-based buffer).

-

96-well or 384-well plates.

Procedure:

-

Cell Culture and Treatment: Seed cells in a multiwell plate and allow them to adhere. Treat with various concentrations of the test compound for a set period. Stimulate the pathway if necessary (e.g., add VEGF ligand to stimulate VEGFR-2 phosphorylation).

-

Fix and Permeabilize: Remove the treatment medium, wash with PBS, and fix the cells with formaldehyde. After another wash, permeabilize the cells to allow antibodies to enter.

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer for 1-2 hours.

-